![molecular formula C9H9BO3 B3029941 (3-Methylbenzofuran-2-yl)boronic acid CAS No. 845457-55-8](/img/structure/B3029941.png)
(3-Methylbenzofuran-2-yl)boronic acid
Overview
Description
“(3-Methylbenzofuran-2-yl)boronic acid” is a chemical compound with the CAS Number: 845457-55-8 . It has a molecular weight of 175.98 and a linear formula of C9H9BO3 . It is a solid substance .
Synthesis Analysis
The synthesis of boronic acids, including “(3-Methylbenzofuran-2-yl)boronic acid”, often involves the addition of organometallic reagents to boranes . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular structure of “(3-Methylbenzofuran-2-yl)boronic acid” is represented by the linear formula C9H9BO3 .Chemical Reactions Analysis
Boronic acids, including “(3-Methylbenzofuran-2-yl)boronic acid”, are known for their utility in various chemical reactions. They are often used in Suzuki–Miyaura cross-coupling reactions, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
“(3-Methylbenzofuran-2-yl)boronic acid” is a solid substance . It is stored in an inert atmosphere, under -20C .Scientific Research Applications
- Controlled Release of Insulin : Boronic acids are incorporated into polymers for insulin delivery systems .
- The rapid transmetalation of boron compounds with palladium(II) complexes facilitates efficient coupling reactions .
- Random Orientation : Traditional immobilization strategies may lead to random orientation of recognition elements. Boronic acid-based carriers address this issue .
Sensing Applications
Suzuki–Miyaura Coupling
Colorimetric Immunoassays
Safety and Hazards
“(3-Methylbenzofuran-2-yl)boronic acid” is associated with certain safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Boronic acids, including “(3-Methylbenzofuran-2-yl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various sensing applications, biological labelling, protein manipulation and modification, separation, and the development of therapeutics . They are also used in the construction of microparticles for analytical methods and in polymers for the controlled release of insulin .
Mechanism of Action
Target of Action
The primary target of (3-Methylbenzofuran-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis for forming carbon-carbon bonds .
Mode of Action
The (3-Methylbenzofuran-2-yl)boronic acid interacts with its target through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized as it forms a new bond with an electrophilic organic group . Following this, the transmetalation step occurs, where the boronic acid transfers the formally nucleophilic organic group from boron to palladium .
Biochemical Pathways
The key biochemical pathway involved in the action of (3-Methylbenzofuran-2-yl)boronic acid is the Suzuki–Miyaura coupling reaction . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The coupling reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that boronic acids are generally stable and have a low toxicology profile . More research is needed to fully understand the ADME properties of this specific compound.
Result of Action
The result of the action of (3-Methylbenzofuran-2-yl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in the field of organic chemistry .
Action Environment
The action of (3-Methylbenzofuran-2-yl)boronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of the boronic acid reagent is crucial for the success of the reaction . The reaction conditions can be tailored for specific applications, making this compound versatile in different environments .
properties
IUPAC Name |
(3-methyl-1-benzofuran-2-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5,11-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPBYTSLFQFSCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2O1)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278761 | |
Record name | B-(3-Methyl-2-benzofuranyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylbenzofuran-2-yl)boronic acid | |
CAS RN |
845457-55-8 | |
Record name | B-(3-Methyl-2-benzofuranyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845457-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(3-Methyl-2-benzofuranyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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